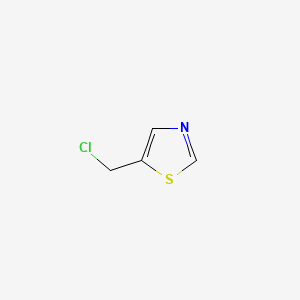

5-(Chloromethyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOOCPKYMGRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276839 | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45438-77-5 | |

| Record name | 5-(Chloromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45438-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)thiazole chemical properties and structure

An In-Depth Technical Guide to 5-(Chloromethyl)thiazole: Structure, Reactivity, and Synthetic Utility

Section 1: Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a five-membered thiazole ring functionalized with a reactive chloromethyl group, this compound serves as a critical intermediate for introducing the thiazolyl-methyl moiety into more complex molecular architectures. Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it is a cornerstone for the synthesis of high-value active ingredients. The inherent reactivity of the chloromethyl group, primarily as an electrophilic site for nucleophilic substitution, provides a versatile and reliable handle for synthetic chemists. This guide offers a comprehensive exploration of its chemical and physical properties, established synthetic methodologies, mechanistic reactivity, and key industrial applications, providing researchers and drug development professionals with a detailed understanding of its utility.

Section 2: Chemical Identity and Structural Elucidation

The unique reactivity and utility of this compound are direct consequences of its molecular structure. The molecule integrates an aromatic thiazole heterocycle with a reactive alkyl halide side chain.

Key Identifiers:

-

IUPAC Name: 5-(chloromethyl)-1,3-thiazole[1]

-

CAS Number: 45438-77-5[1]

-

Molecular Formula: C₄H₄ClNS[1]

-

Canonical SMILES: C1=C(SC=N1)CCl[1]

The structure features a planar thiazole ring, which imparts aromatic stability. The nitrogen and sulfur heteroatoms influence the electronic distribution within the ring, making the C2 position the most electron-deficient and the C5 position relatively electron-rich, facilitating electrophilic substitution at this position during its synthesis.[2] The most significant feature for its application is the chloromethyl (-CH₂Cl) group attached at the C5 position. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack, which is the primary mode of its reactivity in synthetic transformations.[3]

Section 3: Physicochemical and Computed Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Reference |

| Molecular Weight | 133.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or crystal | [4][5] |

| Density | ~1.503 g/cm³ (for 2-chloro derivative) | [4][6] |

| Melting Point | ~31°C (for 2-chloro derivative) | [4][6] |

| Boiling Point | ~268.6°C (for 2-chloro derivative) | [4][6] |

| Flash Point | ~116.3°C (for 2-chloro derivative) | [4][6] |

| XLogP3-AA (LogP) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Refractive Index | ~1.583 (for 2-chloro derivative) | [4] |

Note: Some physical data, such as melting and boiling points, are more readily available for the commercially significant derivative, 2-Chloro-5-(chloromethyl)thiazole, and are provided here for reference.

Section 4: Synthesis and Manufacturing Protocols

The industrial synthesis of chloromethylthiazole derivatives is a well-established process, valued for its efficiency and scalability. The most common route involves the chlorination and cyclization of an isothiocyanate precursor. The following protocol details a representative synthesis for the closely related and widely used 2-Chloro-5-(chloromethyl)thiazole, which illustrates the core chemical transformations.

Protocol: Synthesis via Chlorination of 2-Chloroallyl Isothiocyanate

This method relies on the reaction of an appropriate allyl isothiocyanate derivative with a chlorinating agent, such as sulfuryl chloride or chlorine gas, to induce both chlorination and ring formation.[7]

Step-by-Step Methodology:

-

Reactor Charging: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloroallyl isothiocyanate and a solvent inert to the reaction conditions, such as chloroform or dichloromethane.[4][7]

-

Chlorination: Cool the mixture in a water bath to maintain an internal temperature at or below 30°C. Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise over a period of 1.5 to 2.5 hours.[4][7] The exothermic nature of the reaction requires careful temperature control to prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction proceeds to completion.[4][7] Progress can be monitored using Gas Chromatography (GC).[8][9]

-

Work-up and Neutralization: Once the reaction is complete, the crude mixture is transferred to a separation funnel. It is washed sequentially with an aqueous sodium bicarbonate solution to neutralize excess acid and then with water.[7]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield 2-Chloro-5-(chloromethyl)thiazole.[7][8]

Section 5: Chemical Reactivity and Mechanistic Pathways

The synthetic value of this compound and its derivatives is anchored in the predictable and efficient reactivity of the chloromethyl group.

Primary Reactive Site: The Chloromethyl Group

The C-Cl bond in the chloromethyl side chain is polarized, creating an electrophilic carbon center. The chloride ion is a stable leaving group, making this site highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions .[3] This is the most important reaction pathway for this class of compounds.

Mechanism: A nucleophile (Nu⁻) attacks the electrophilic methylene carbon from the backside relative to the C-Cl bond. This occurs in a single, concerted step where the Nu-C bond forms simultaneously as the C-Cl bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.

This reliable reactivity allows for the facile introduction of a wide variety of functional groups by selecting the appropriate nucleophile, including amines, thiols, alcohols, and carbanions, thereby enabling the construction of diverse molecular scaffolds.

Section 6: Key Applications in Industry

The utility of this compound derivatives as intermediates is best exemplified by their role in the synthesis of major commercial products in the pharmaceutical and agrochemical sectors.

Pharmaceuticals: Synthesis of Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS. It functions as a protease inhibitor.[8][10] The synthesis of Ritonavir relies on 2-Chloro-5-(chloromethyl)thiazole as a key building block to introduce the required thiazole moiety into the final drug structure.[4][8][11] The chloromethyl group is displaced by a nitrogen nucleophile from another synthetic intermediate, demonstrating a classic application of its Sₙ2 reactivity.[11]

Agrochemicals: Synthesis of Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)thiazole is a crucial precursor for the manufacture of second-generation neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[4][8][10] These products are valued for their high efficacy and systemic action in crop protection.[10] In these syntheses, the thiazole derivative is reacted with various N-nitroguanidine or N-cyanoamidine nucleophiles to construct the core of the active insecticidal molecule.

Section 7: Analytical Characterization

Structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Spectroscopic Data (for 2-Chloro-5-(chloromethyl)thiazole):

| Technique | Chemical Shift (δ) / Signal | Assignment | Reference |

| ¹H NMR (CDCl₃) | 7.3 ppm (singlet, 1H) | Thiazole ring proton (H4) | [8] |

| 4.6 ppm (singlet, 2H) | Methylene protons (-CH₂Cl) | [8] | |

| ¹³C NMR (CDCl₃) | 152.6 ppm | Thiazole ring carbon (C2) | [8] |

| 140.2 ppm | Thiazole ring carbon (C4) | [8] | |

| 137.5 ppm | Thiazole ring carbon (C5) | [8] | |

| 37.1 ppm | Methylene carbon (-CH₂Cl) | [8] |

Section 8: Safety, Handling, and Storage

Due to its reactivity, this compound and its halogenated derivatives are hazardous materials that require strict safety protocols for handling and storage.

Hazard Identification

The compound is classified with multiple hazards. The following GHS classifications are representative for 2-Chloro-5-(chloromethyl)thiazole:

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | Warning |

| H311 / H310 | Toxic / Fatal in contact with skin | Danger |

| H314 | Causes severe skin burns and eye damage | Danger |

| H317 | May cause an allergic skin reaction | Warning |

| H411 | Toxic to aquatic life with long lasting effects | Warning |

(Data compiled from multiple safety data sheets)[12][13][14][15][16]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][14]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid direct contact with the substance.[14] Prevent the formation of mists or aerosols. After handling, wash hands and face thoroughly.[13] Contaminated clothing should be removed immediately and washed before reuse.[6][12]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.

Storage Recommendations

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][17]

-

Recommended long-term storage is under an inert atmosphere at 2-8°C.[8][14]

Section 9: Conclusion

This compound and its derivatives, particularly 2-Chloro-5-(chloromethyl)thiazole, are indispensable intermediates in the chemical industry. Their value is derived from a simple yet highly effective structural design: a stable heterocyclic core equipped with a reactive electrophilic handle. This combination provides a robust and versatile platform for the synthesis of complex, high-value molecules, including life-saving pharmaceuticals like Ritonavir and essential agrochemicals like Thiamethoxam. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.

Section 10: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 205481, this compound. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Retrieved from [Link].

-

Chemsrc (2025). 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. Retrieved from [Link].

-

European Patent Office (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link].

-

Chemball (n.d.). 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. Retrieved from [Link].

-

JIN DUN CHEMISTRY (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? Retrieved from [Link].

-

Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99. Retrieved from [Link].

-

Google Patents (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from .

-

ResearchGate (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link].

-

MSDS of 2-Chloro-5-(chloromethyl)thiazole (2013). Retrieved from [Link].

-

Google Patents (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from .

-

JIN DUN CHEMISTRY (2025). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. Retrieved from [Link].

-

The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis (n.d.). Retrieved from [Link].

-

Google Patents (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Retrieved from .

-

Patsnap (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link].

-

PubMed Central (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved from [Link].

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link].

Sources

- 1. This compound | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Buy Methyl 2-(chloromethyl)thiazole-5-carboxylate [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. capotchem.cn [capotchem.cn]

- 16. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

Navigating Thiazole Intermediates: A Technical Guide to 5-(Chloromethyl)thiazole and its 2-Chloro Analogue

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Key Thiazole Building Blocks

In the landscape of heterocyclic chemistry, thiazole derivatives are fundamental building blocks for the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Among these, chloromethylated thiazoles serve as highly versatile intermediates. However, a common point of confusion arises between two closely related structures: 5-(Chloromethyl)thiazole and 2-Chloro-5-(chloromethyl)thiazole. This guide provides a comprehensive technical overview of both compounds, with a primary focus on the more extensively documented and commercially prevalent 2-chloro derivative, a critical precursor in modern drug development and crop protection.

A crucial first step for any researcher is to correctly identify the specific reagent required for their synthetic route. The presence or absence of a chlorine atom at the C2 position of the thiazole ring significantly impacts the compound's reactivity and its downstream applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 45438-77-5 | C4H4ClNS | 133.60[3] |

| 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | C4H3Cl2NS | 168.04[4][5] |

This guide will now delve into the detailed technical aspects of 2-Chloro-5-(chloromethyl)thiazole, followed by a summary of the available information for its non-chlorinated counterpart.

2-Chloro-5-(chloromethyl)thiazole: A Cornerstone Intermediate

CAS Number: 105827-91-6 Molecular Formula: C4H3Cl2NS Molecular Weight: 168.04 g/mol [4][5] Appearance: White to light yellow powder or solid[6]

Synthesis and Mechanistic Insight

The industrial synthesis of 2-Chloro-5-(chloromethyl)thiazole is a testament to elegant reaction engineering, often starting from readily available precursors. A prevalent method involves the chlorination of an isothiocyanate derivative.

One established pathway begins with 1,3-dichloropropene, which is reacted with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate then undergoes a thermal[7][7]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. The subsequent chlorination of this isothiocyanate mixture directly produces 2-chloro-5-chloromethylthiazole.[1]

Another synthetic route involves the reaction of 2-chloro-allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride or chlorine gas, in a suitable solvent like chloroform or acetonitrile.[4][5][6] The reaction is typically performed at controlled temperatures to manage its exothermic nature.

Experimental Protocol: Synthesis via Chlorination of 2-Chloro-allyl Isothiocyanate

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a gas inlet for the chlorinating agent. The outlet of the condenser is connected to a trap containing an aqueous solution of sodium hydroxide to neutralize any excess chlorine gas.

-

Charging the Reactor: The flask is charged with 2-chloro-allyl isothiocyanate and an inert solvent such as chloroform.[4]

-

Chlorination: The mixture is stirred and heated to reflux. Chlorine gas is then bubbled through the solution over several hours. The reaction progress is monitored by Gas Chromatography (GC) to ensure the complete conversion of the starting material.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude product is then concentrated under reduced pressure to remove the solvent. The resulting residue can be purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.[4]

Caption: Synthesis pathway of 2-Chloro-5-(chloromethyl)thiazole from 1,3-Dichloropropene.

Reactivity and Applications in Drug Development and Agrochemicals

The synthetic utility of 2-Chloro-5-(chloromethyl)thiazole stems from its two reactive centers: the electrophilic chloromethyl group at the C5 position and the chlorinated C2 position of the thiazole ring. The chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

This reactivity profile has positioned 2-Chloro-5-(chloromethyl)thiazole as a key intermediate in the synthesis of several high-profile commercial products:

-

Pharmaceuticals: It is a crucial building block in the synthesis of Ritonavir , a protease inhibitor used in the treatment of HIV/AIDS.[4][6] The synthesis involves the displacement of the chloride from the chloromethyl group to append the rest of the drug scaffold.

-

Agrochemicals: This compound is a vital precursor for the neonicotinoid insecticides Thiamethoxam and Clothianidin .[4][6] These syntheses leverage the reactivity of the chloromethyl group to construct the complex heterocyclic systems characteristic of these insecticides.

Caption: Major applications of 2-Chloro-5-(chloromethyl)thiazole.

Safety, Handling, and Storage

2-Chloro-5-(chloromethyl)thiazole is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Suspected of causing genetic defects.[8]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and other protective clothing.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood.[9][10]

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[11]

This compound: A Less Common Isomer

CAS Number: 45438-77-5[3] Molecular Formula: C4H4ClNS Molecular Weight: 133.60 g/mol [3] Appearance: Yellow solid[12]

Information in the public domain regarding the synthesis, reactivity, and applications of this compound is significantly more limited compared to its 2-chloro analogue. It is commercially available from some suppliers, often with a purity of around 95%.[12][13]

Its primary reactive site is the chloromethyl group at the C5 position, which, similar to its 2-chloro counterpart, is expected to undergo nucleophilic substitution reactions. However, the absence of the electron-withdrawing chlorine atom at the C2 position will influence the overall electronic properties of the thiazole ring, potentially altering its reactivity in more complex transformations.

Researchers interested in utilizing this specific isomer should consult supplier-specific safety data sheets for detailed handling and safety information.

Conclusion

Both this compound and 2-Chloro-5-(chloromethyl)thiazole are valuable heterocyclic intermediates. However, 2-Chloro-5-(chloromethyl)thiazole has emerged as a workhorse in the pharmaceutical and agrochemical industries due to its established synthetic routes and its role as a key precursor to blockbuster products. A clear understanding of the distinct identities and properties of these two compounds is paramount for synthetic chemists to ensure the success and safety of their research and development endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Available at: [Link]

-

Quinoline. 2-Chloro-5-(chloromethyl)thiazole. Available at: [Link]

- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

Georganics Ltd. (2011, January 27). SAFETY DATA SHEET 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Available at: [Link]

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Hunan Longxianng Runhui Trading Co.,Ltd. 5-Chloromethyl-thiazole CAS NO.45438-77-5. Available at: [Link]

-

PubChem. This compound | C4H4ClNS | CID 205481. Available at: [Link]

- Kuraray Co., Ltd. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180.

-

Chemsrc. 5-Chloromethylthiazole | CAS#:45438-77-5. Available at: [Link]

-

JIN DUN CHEMISTRY. (2025, January 16). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. Available at: [Link]

-

PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. capotchem.cn [capotchem.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. georganics.sk [georganics.sk]

- 11. aksci.com [aksci.com]

- 12. This compound | 45438-77-5 [sigmaaldrich.com]

- 13. 5-Chloromethyl-thiazole, CasNo.45438-77-5 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)thiazole

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 5-(Chloromethyl)thiazole, a critical building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic methodologies. We will dissect the causality behind experimental choices, present validated protocols, and ground all claims in authoritative scientific literature. The guide emphasizes practical utility, safety, and reproducibility, featuring detailed experimental procedures, data summarization, and visual diagrams of reaction pathways.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of biologically active compounds. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-HIV, antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the thiazole moiety into larger molecular frameworks through its reactive chloromethyl group.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound core can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and specific substitution patterns on the thiazole ring. This guide will focus on two of the most robust and widely adopted methods:

-

The Hantzsch Thiazole Synthesis and Subsequent Chlorination: A classic and versatile method involving the condensation of an α-haloketone with a thioamide.

-

Synthesis from Allylic Isothiocyanates: A more direct approach involving the cyclization and chlorination of readily available allylic precursors.

Method 1: The Hantzsch Synthesis Pathway

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability and broad substrate scope. In the context of this compound, this method typically involves a two-step sequence: the synthesis of 5-(hydroxymethyl)thiazole followed by its chlorination.

Conceptual Workflow:

Caption: Hantzsch synthesis workflow for this compound.

Step 1: Synthesis of 5-(Hydroxymethyl)thiazole

This initial step involves the reaction of an appropriate α-halocarbonyl compound with a thioamide. For the synthesis of the target precursor, 1,3-dihydroxyacetone can be converted to 1,3-dichloroacetone, which then undergoes condensation with thioformamide.

Step 2: Chlorination of 5-(Hydroxymethyl)thiazole

The conversion of the hydroxyl group to a chloro group is a critical transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction mechanism involves the formation of a chlorosulfite intermediate, which is then nucleophilically attacked by the chloride ion.

Detailed Experimental Protocol (Method 1):

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-(Hydroxymethyl)thiazole | 115.15 | ≥97% | Commercially Available |

| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercially Available |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), dissolve 5-(hydroxymethyl)thiazole (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and careful control of the addition rate is crucial.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis from Allylic Isothiocyanates

This approach offers a more convergent route, directly forming the substituted thiazole ring in a single key step. The reaction proceeds through the chlorination and subsequent cyclization of an allylic isothiocyanate. A common starting material for this synthesis is 1,3-dichloropropene.

Reaction Mechanism Overview:

Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from 1,3-Dichloropropene.

Causality and Mechanistic Insights:

The synthesis begins with the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate then undergoes a thermal-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate. The subsequent chlorination of this isothiocyanate with a suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, leads to the formation of 2-chloro-5-(chloromethyl)thiazole. The use of a dipolar, aprotic solvent can be beneficial for this reaction.

Detailed Experimental Protocol (Method 2):

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3-Dichloropropene | 110.97 | Technical Grade | Commercially Available |

| Sodium Thiocyanate (NaSCN) | 81.07 | ≥98% | Commercially Available |

| Acetonitrile (MeCN) | 41.05 | Anhydrous | Commercially Available |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | ≥97% | Commercially Available |

| Chloroform (CHCl₃) | 119.38 | Anhydrous | Commercially Available |

Procedure:

-

Synthesis of 3-Chloro-1-propenylisothiocyanate:

-

In a round-bottom flask, dissolve sodium thiocyanate in acetonitrile.

-

Add 1,3-dichloropropene to the solution and heat the mixture to reflux for several hours.

-

After cooling, filter the mixture to remove sodium chloride, and concentrate the filtrate to obtain the crude 3-chloro-2-propenylthiocyanate.

-

Heat the crude product to induce the-sigmatropic rearrangement to 3-chloro-1-propenylisothiocyanate. This can be purified by distillation.

-

-

Chlorination and Cyclization:

-

In a flask equipped with a stirrer, condenser, and dropping funnel, dissolve the 3-chloro-1-propenylisothiocyanate in a suitable solvent like chloroform.

-

Cool the solution and add sulfuryl chloride dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature until completion, as monitored by GC or TLC.

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched and washed with an aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried, and concentrated.

-

The resulting 2-chloro-5-(chloromethyl)thiazole is then purified by vacuum distillation.

-

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the CH₂ group (around 4.6 ppm) and singlets for the thiazole ring protons (around 7.3 and 8.6 ppm, depending on other substituents). |

| ¹³C NMR | Signals for the CH₂Cl carbon (around 37 ppm) and the thiazole ring carbons (in the aromatic region, e.g., 137.5, 140.2, 152.6 ppm for the 2-chloro derivative). |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (e.g., 168.04 for C₄H₃Cl₂NS). |

| IR | Characteristic peaks for C-H, C=N, and C-S stretching vibrations of the thiazole ring. |

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Chlorinating Agents (Cl₂, SO₂Cl₂): These are toxic and corrosive. Handle with extreme care in a fume hood.

-

Chlorinated Solvents (DCM, Chloroform): These are volatile and potentially carcinogenic. Minimize exposure by working in a well-ventilated area.

-

This compound: This compound is harmful if swallowed and can cause serious eye damage. Avoid contact with skin and eyes.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.

-

Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The Hantzsch synthesis offers a reliable, albeit longer, pathway, while the cyclization of allylic isothiocyanates provides a more direct approach. The choice of method will depend on the specific requirements of the researcher and the available resources. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, scientists can confidently and safely produce this valuable synthetic intermediate for their research and development endeavors.

References

- Process for the preparation of chlorothiazole derivatives. European Patent Office - EP 0446913 A1. (n.d.).

- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. (n.d.). Retrieved from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025, July 8). Retrieved from [Link]

-

SAFETY DATA SHEET - Thionyl chloride. Merck Millipore. (2025, December 10). Retrieved from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents. (n.d.).

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. (n.d.).

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. (n.d.). Retrieved from [Link]

- Safety Data Sheet: Thionyl chloride. Carl ROTH. (n.d.). Retrieved

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of Thiazole Synthesis

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal and materials chemistry.[1][2][3] Its discovery and the subsequent development of synthetic routes to access its derivatives have been pivotal in the advancement of pharmacology, unlocking a vast chemical space for drug development. This guide provides an in-depth exploration of the historical milestones in thiazole synthesis, focusing on the foundational named reactions that remain relevant today. We will dissect the mechanistic underpinnings of these syntheses, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Dawn of Heterocyclic Chemistry and the Emergence of Thiazole

The field of heterocyclic chemistry began to flourish in the late 19th century, moving beyond the study of compounds derived solely from natural sources.[4] Scientists started to systematically synthesize and characterize novel ring systems, leading to a deeper understanding of chemical structure and reactivity. Within this context, the thiazole nucleus was identified as a significant structural motif.[1] Thiazole (1,3-thiazole) is a planar, aromatic molecule whose stability is derived from the delocalization of six π-electrons, including a lone pair from the sulfur atom, across the five-membered ring.[5][6] This aromaticity is a key determinant of its chemical behavior and utility.[6]

The importance of the thiazole ring was profoundly underscored by its discovery in natural products, most notably Thiamine (Vitamin B1), which is essential for metabolism.[1][3][5] This discovery galvanized interest in developing reliable and versatile methods to construct the thiazole core, paving the way for synthetic access to new derivatives with potential biological activity.

Caption: General structure and key features of the thiazole ring.

The Classical Syntheses: Foundational Pillars of Thiazole Chemistry

The late 19th and early 20th centuries saw the development of several seminal methods for thiazole synthesis, which are now considered classic named reactions. These routes provided the first reliable access to a wide range of thiazole derivatives and remain fundamental to the field.

The Hantzsch Thiazole Synthesis (1887)

The first and most widely recognized method for thiazole synthesis was reported by Arthur Hantzsch in 1887.[7][8] The Hantzsch synthesis is a robust and high-yielding reaction that involves the condensation of an α-haloketone with a thioamide.[8][9][10]

Mechanism and Causality: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone in an SN2 reaction.[9][11][12] Sulfur is an excellent nucleophile, making this initial step efficient. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon.[9][12] The final step is a dehydration reaction, which is driven by the formation of the stable, aromatic thiazole ring.[12]

Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole [9] This protocol is an archetypal example of the Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea.

-

Step 1: Reagent Combination. In a suitable reaction vessel (e.g., 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The use of a slight excess of the thioamide component is common to ensure complete consumption of the more expensive α-haloketone.[12]

-

Step 2: Solvent Addition and Heating. Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring to approximately 100°C for 30 minutes. Methanol serves as a polar protic solvent that facilitates the dissolution of the reactants and the subsequent ionic intermediates.

-

Step 3: Cooling and Neutralization. Remove the reaction from heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃). The initial product forms as an HBr salt; the weak base neutralizes this salt, causing the free thiazole base to precipitate.[12]

-

Step 4: Isolation. Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with water to remove any remaining inorganic salts.

-

Step 5: Drying and Characterization. Air-dry the collected solid on a watch glass. The product can then be characterized by determining its mass (for yield calculation), melting point, and spectroscopic analysis (e.g., NMR).[9]

The Gabriel Thiazole Synthesis

Another early method for accessing the thiazole core is the Gabriel synthesis. While Siegmund Gabriel is more widely known for the synthesis of primary amines, his work also extended to heterocycles.[13] In this context, the Gabriel thiazole synthesis involves the cyclization of α-acylamino ketones using a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[5][10][14]

Mechanism and Causality: The reaction proceeds by the conversion of the ketone and amide carbonyl oxygens into thiones by the action of phosphorus pentasulfide. The α-acylamino ketone is first converted to a thioamide-thioketone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2,5-disubstituted thiazole.[5] This method is particularly useful for synthesizing thiazoles with substituents at the 2 and 5 positions.[5]

Caption: Simplified workflow of the Gabriel Thiazole Synthesis.

Illustrative Protocol: Synthesis of 2,5-Dimethylthiazole [5]

-

Step 1: Reactant Preparation. An α-acylamino ketone, such as N-(2-oxopropyl)acetamide, is prepared.

-

Step 2: Reaction with P₄S₁₀. The acylamino ketone is heated with a stoichiometric amount of phosphorus pentasulfide. This step must be conducted in an anhydrous environment, often under an inert atmosphere, as P₄S₁₀ is highly reactive with water.

-

Step 3: Workup and Isolation. Upon completion, the reaction mixture is carefully quenched and worked up to isolate the 2,5-dimethylthiazole product. The choice of workup procedure depends on the scale and specific substrates used.

The Cook-Heilbron Synthesis (1947)

A significant advancement in thiazole chemistry was the Cook-Heilbron synthesis, first reported by Alan H. Cook and Sir Ian Heilbron in 1947.[15] This reaction was groundbreaking as it provided a mild and efficient route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[15] The synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[15][16][17]

Mechanism and Causality: Using carbon disulfide as the sulfur-containing reactant, the mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of CS₂.[15] This forms a dithiocarbamate intermediate. An intramolecular 5-exo-dig cyclization follows, where the sulfur atom attacks the nitrile carbon to form the five-membered ring.[15] The resulting 5-imino-2-thione intermediate then undergoes tautomerization to yield the final, aromatic 5-aminothiazole product.[15] The reaction's success under mild, often aqueous, conditions is a key advantage.[15]

Caption: Mechanistic pathway of the Cook-Heilbron Synthesis.

Comparative Overview of Classical Syntheses

The choice of synthetic route is dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials. The classical methods offer complementary access to different classes of thiazole derivatives.

| Synthesis Name | Year Discovered | Key Reactants | Typical Product | Key Advantages/Limitations |

| Hantzsch Synthesis | 1887[7][8] | α-Haloketone + Thioamide | 2,4-Disubstituted Thiazoles | Adv: High yields, versatile, simple procedure.[9] Lim: Requires α-haloketone, which can be lachrymatory. |

| Gabriel Synthesis | ~1910[18][19] | α-Acylamino Ketone + P₄S₁₀ | 2,5-Disubstituted Thiazoles | Adv: Access to 2,5-substitution pattern.[5] Lim: Harsh conditions (high heat), moisture-sensitive reagent (P₄S₁₀).[10][14] |

| Cook-Heilbron Synthesis | 1947[15] | α-Aminonitrile + CS₂ (or similar) | 5-Aminothiazoles | Adv: Mild conditions, provides access to valuable 5-amino derivatives.[15][17] Lim: Primarily limited to 5-aminothiazole products. |

Modern Significance and Applications in Drug Development

The foundational syntheses of Hantzsch, Gabriel, and Cook-Heilbron laid the groundwork for the explosion of thiazole chemistry. Thiazoles are now recognized as "privileged scaffolds" in medicinal chemistry due to their ability to engage in a wide range of biological interactions.[7] The thiazole ring is a key component in numerous FDA-approved drugs, demonstrating its therapeutic versatility.[7]

Applications span a wide range of diseases:

-

Anticancer: Dasatinib and Tiazofurin are notable examples of thiazole-containing antineoplastic agents.[7][15]

-

Antiviral: Ritonavir, a crucial anti-HIV drug, features a thiazole moiety.[1][15]

-

Anti-inflammatory: Meloxicam and Fentiazac are widely used non-steroidal anti-inflammatory drugs (NSAIDs) built around a thiazole core.[3][15]

-

Antibacterial/Antifungal: The thiazole ring is part of the broader thiazolidine structure found in penicillins and is present in antifungal agents like Ravuconazole and Abafungin.[1][16][20]

The continued relevance of these classical syntheses, often with modern modifications such as microwave-assisted heating or new catalysts, underscores their importance.[14][21] They provide the essential tools for medicinal chemists to design and synthesize novel thiazole derivatives in the ongoing quest for more effective and safer therapeutics.[22][23]

Conclusion

From the pioneering work of Arthur Hantzsch to the targeted syntheses of Cook and Heilbron, the history of thiazole synthesis is a story of fundamental chemical discovery enabling profound biomedical advancement. Understanding the mechanisms, advantages, and limitations of these core reactions is essential for any scientist working in drug discovery or synthetic organic chemistry. The principles established over a century ago continue to provide the logical framework for constructing one of medicine's most important heterocyclic scaffolds, demonstrating the enduring power of classical synthetic chemistry.

References

- Cook–Heilbron thiazole synthesis - Wikipedia.

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. (2022-08-18).

- Hantzsch Thiazole Synthesis - Chem Help Asap.

- Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. (2022-05-17).

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

-

Review of the synthesis and biological activity of thiazoles. (2020-12-06). Available from: [Link]

- Systematic Review On Thiazole And Its Applications.

- A review on thiazole based compounds & it's pharmacological activities. (2024-10-23).

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

-

Applications of some Thiazole-Based Therapeutic Agents - ResearchGate. Available from: [Link]

- Hantzsch Thiazole Synthesis - SynArchive.

- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022-12-21).

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.

-

Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate. Available from: [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.

- Thiazoles and Bisthiazoles - Encyclopedia.pub.

- synthesis of thiazoles - YouTube. (2019-01-19).

- Synthesis of Thiazole - ChemicalBook. (2022-01-24).

- File:Cook heilbron thiazole synthesis png.png - Wikimedia Commons. (2018-05-13).

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

- File:Cook heilbron thiazole synthesis mechanism.png - Wikimedia Commons. (2018-05-13).

- Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020-11-05).

-

Thiazole | Aromatic, Heterocyclic, Ring | Britannica. Available from: [Link]

-

Thiazole - Wikipedia. Available from: [Link]

-

Hantzsch thiazole synthesis - ResearchGate. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Available from: [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. Available from: [Link]

- The Gabriel Synthesis - Master Organic Chemistry. (2025-06-05).

-

Thiazole: A Versatile Heterocycle in Organic Synthesis and Pharmaceutical Applications. Available from: [Link]

-

Robinson–Gabriel synthesis - Wikipedia. Available from: [Link]

- Robinson-Gabriel Synthesis - SynArchive.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 7. media.neliti.com [media.neliti.com]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 19. synarchive.com [synarchive.com]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

The Lynchpin of Bioactive Scaffolds: An In-depth Technical Guide to 5-(Chloromethyl)thiazole and its Pivotal Role in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive exploration of 5-(chloromethyl)thiazole, a critical heterocyclic building block in the landscape of modern medicinal chemistry. While its close analog, 2-chloro-5-(chloromethyl)thiazole, is more extensively documented in industrial synthesis, this guide will elucidate the synthetic pathways to the parent compound and underscore the paramount importance of the this compound scaffold. We will delve into its synthesis, reactivity, and its instrumental role as a key intermediate in the preparation of life-saving pharmaceuticals. This document is tailored for researchers, scientists, and drug development professionals, offering expert insights into the chemistry and strategic applications of this versatile molecule.

Introduction: The Thiazole Ring - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. The thiazole moiety is present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. In this context, this compound emerges as a highly valuable synthon, with its reactive chloromethyl group serving as a versatile handle for the introduction of the thiazole nucleus into complex molecular architectures.

Synthesis of this compound: A Multi-step Approach from Industrial Precursors

While direct, large-scale synthesis of this compound is not as extensively documented as its 2-chloro counterpart, a robust and logical synthetic pathway proceeds through readily available industrial intermediates. The synthesis is best understood as a three-stage process, commencing with the preparation of 2-chloro-5-(chloromethyl)thiazole.

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole is well-established and can be achieved through several routes. A common and efficient method involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by a thermal[3][3]-sigmatropic rearrangement and subsequent chlorination.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole [5]

-

Formation of 3-chloro-2-propenylthiocyanate: A mixture of cis and trans isomers of 1,3-dichloropropene is reacted with sodium thiocyanate.

-

Isomerization to 3-chloro-1-propenylisothiocyanate: The resulting thiocyanate undergoes a thermal[3][3]-sigmatropic rearrangement upon heating to yield the isothiocyanate derivative.

-

Chlorination and Cyclization: The mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanates is then subjected to chlorination, leading to the formation of 2-chloro-5-chloromethylthiazole.

| Reactants | Reagents | Conditions | Yield |

| 1,3-Dichloropropene | Sodium thiocyanate, Chlorine | Thermal rearrangement, Chlorination | Moderate |

Diagram: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole.

Stage 2: Synthesis of 5-(Hydroxymethyl)thiazole

The conversion of 2-chloro-5-(chloromethyl)thiazole to 5-(hydroxymethyl)thiazole is a critical step that involves the displacement of the aliphatic chlorine and the dehalogenation of the aromatic ring.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)thiazole from 2-Chloro-5-(chloromethyl)thiazole [5]

-

Formylation: 2-Chloro-5-(chloromethyl)thiazole is reacted with sodium formate to displace the aliphatic chlorine, yielding the corresponding formate ester.

-

Hydrolysis and Dehalogenation: The formate ester is then hydrolyzed, and the aromatic chlorine at the 2-position is removed via hydrodehalogenation using hydrogen gas and a palladium on carbon catalyst.

| Starting Material | Reagents | Conditions | Product |

| 2-Chloro-5-(chloromethyl)thiazole | 1. Sodium formate2. H₂, Pd/C | 1. Reflux2. Hydrogenation | 5-(Hydroxymethyl)thiazole |

Diagram: Synthesis of 5-(Hydroxymethyl)thiazole

Caption: Synthesis of 5-(Hydroxymethyl)thiazole.

Stage 3: Chlorination of 5-(Hydroxymethyl)thiazole

The final step in the synthesis of this compound is the chlorination of the corresponding alcohol. This is a standard transformation in organic synthesis, typically achieved with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Generalized Experimental Protocol: Chlorination of 5-(Hydroxymethyl)thiazole

-

Reaction Setup: 5-(Hydroxymethyl)thiazole is dissolved in an inert solvent (e.g., dichloromethane, chloroform).

-

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride, is added dropwise to the solution, often at reduced temperatures to control the reaction rate.

-

Workup: After the reaction is complete, the excess reagent and solvent are removed, and the product is isolated and purified.

| Starting Material | Reagent | Solvent | Product |

| 5-(Hydroxymethyl)thiazole | Thionyl Chloride (SOCl₂) | Dichloromethane | This compound |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of the thiazol-5-ylmethyl moiety into a variety of molecules.

Diagram: Nucleophilic Substitution on this compound

Caption: General nucleophilic substitution reaction.

This reactivity is the cornerstone of its application in medicinal chemistry, as it enables the covalent linkage of the thiazole scaffold to other pharmacophoric elements.

Application in Medicinal Chemistry: The Synthesis of Ritonavir

A prime example of the critical role of the this compound scaffold is its use in the synthesis of Ritonavir, a potent HIV protease inhibitor.[6] Ritonavir is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

In the synthesis of Ritonavir, the 5-hydroxymethylthiazole precursor is activated and then coupled with a complex amine intermediate. While the literature often depicts the use of the 4-chloromethyl isomer, the underlying principle of nucleophilic substitution at the methyl group attached to the thiazole ring is the same.[6]

Simplified Retrosynthetic Analysis of Ritonavir Highlighting the Thiazole Moiety

The thiazol-5-ylmethyl group in Ritonavir is introduced via a carbamate linkage. This is typically achieved by reacting 5-hydroxymethylthiazole with a chloroformate or a similar activating agent to form a reactive intermediate, which is then coupled with the amine portion of the molecule.

Diagram: Role of the Thiazole Moiety in Ritonavir Synthesis

Caption: Incorporation of the thiazole moiety in Ritonavir.

Conclusion

This compound, while less directly documented than its 2-chloro analog, stands as a fundamentally important building block in medicinal chemistry. Its synthesis, achievable through a multi-step sequence from industrial precursors, provides access to a versatile scaffold. The reactivity of its chloromethyl group is the key to its utility, enabling its incorporation into complex, biologically active molecules. The synthesis of the HIV protease inhibitor Ritonavir serves as a compelling testament to the strategic importance of the this compound moiety in the development of life-saving therapeutics. As the quest for novel drug candidates continues, the strategic application of such pivotal building blocks will undoubtedly remain at the forefront of pharmaceutical research and development.

References

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- A review on thiazole based compounds and it's pharmacological activities. (2024). Ayurpharm Int J Ayur Alli Sci, 13(10), 23-35.

-

Systematic Review On Thiazole And Its Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(24), 7485.

- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99.

- Process for the preparation of chlorothiazole derivatives. (1991). European Patent Office.

- Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap.

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8058.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. (1991). Proceedings of the National Academy of Sciences, 88(21), 9735-9739.

-

Ritonavir. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 3. API SYNTHESIS INTERNATIONAL: MELOXICAM [apisynthesisint.blogspot.com]

- 4. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 2-chloro-5-(chloromethyl)thiazole

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chloromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of 2-chloro-5-(chloromethyl)thiazole, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is curated to support research and development activities, offering both established data and the underlying scientific context for its application.

Molecular Structure and Core Characteristics

2-Chloro-5-(chloromethyl)thiazole, with the Chemical Abstracts Service (CAS) registry number 105827-91-6, is a halogenated heterocyclic organic compound.[1] Its molecular structure consists of a five-membered thiazole ring containing both nitrogen and sulfur, substituted at the 2-position with a chlorine atom and at the 5-position with a chloromethyl group.[1] This bifunctional electrophilic nature makes it a highly reactive and versatile building block in organic synthesis.[1][2]

The molecular formula for this compound is C4H3Cl2NS, and it has a molecular weight of approximately 168.04 g/mol .[3][4][5][6]

Diagram: Molecular Structure of 2-Chloro-5-(chloromethyl)thiazole

Caption: 2D representation of 2-chloro-5-(chloromethyl)thiazole.

Summary of Physical Properties

The following table summarizes the key physical properties of 2-chloro-5-(chloromethyl)thiazole, compiled from various chemical and safety data sources.

| Property | Value | Source(s) |

| Appearance | White to pale yellow or light brown solid or liquid | [3][7][8][9] |

| Molecular Formula | C4H3Cl2NS | [4][5][10] |

| Molecular Weight | 168.04 g/mol | [3][4][5][6] |

| Melting Point | 29-31 °C[4], 31 °C[5][7][10], 35 °C[11] | [4][5][7][10][11] |

| Boiling Point | 268.6 ± 32.0 °C at 760 mmHg (Predicted) | [5][7][10] |

| Density | 1.5 ± 0.1 g/cm³[5], 1.503 ± 0.06 g/cm³ (Predicted)[10][12] | [5][10][12] |

| Refractive Index | n20/D 1.571 | [4][10][12] |

| Flash Point | 116.3 ± 25.1 °C | [5][7] |

| Solubility | Soluble in methanol.[10][12] Low solubility in water is likely due to its non-polar nature, but it may be soluble in organic solvents like ethanol and dichloromethane.[3] | [3][10][12] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5] |

Detailed Physical Characteristics

Appearance and Odor

At room temperature, 2-chloro-5-(chloromethyl)thiazole typically presents as a white to off-white or pale yellow crystalline powder or solid.[3][7][13] Some sources also describe it as a colorless to light yellow liquid, which is consistent with its relatively low melting point.[7][9] It is reported to have a weak, pungent, and characteristic odor.[3]

Melting and Boiling Points

The melting point of 2-chloro-5-(chloromethyl)thiazole is consistently reported in the range of 29-35 °C.[4][5][13][11] This thermal characteristic is crucial for handling and storage, as slight variations in ambient temperature can alter its physical state. The predicted boiling point is approximately 268.6 °C at standard atmospheric pressure, though this may vary with changes in pressure.[5][7][10]

Solubility Profile

Due to its predominantly non-polar structure, 2-chloro-5-(chloromethyl)thiazole has low solubility in water.[3] It is, however, soluble in organic solvents such as methanol, ethanol, and dichloromethane.[3][10][12] This solubility profile is a key consideration in its use in organic synthesis, particularly in the selection of appropriate reaction media.

Density and Refractive Index

The density of 2-chloro-5-(chloromethyl)thiazole is reported to be approximately 1.5 g/cm³.[4][5] The predicted density is around 1.503 g/cm³.[10][12] Its refractive index at 20 °C is 1.571.[4][10][12]

Spectral Data for Characterization

Spectroscopic data is essential for the identification and purity assessment of 2-chloro-5-(chloromethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum shows a singlet at 7.3 ppm corresponding to the proton on the thiazole ring and a singlet at 4.6 ppm for the two protons of the chloromethyl group. The carbon NMR spectrum displays signals for the three carbons of the thiazole ring and one for the chloromethyl carbon.

Stability and Reactivity

2-Chloro-5-(chloromethyl)thiazole is stable under normal storage conditions.[3][4] However, it may react with strong oxidizing agents.[4] It is important to avoid conditions that could lead to dust generation.[4] Incompatible materials include strong oxidizing agents.[4] Hazardous decomposition products include carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[4]

Experimental Protocols for Property Determination

The following outlines standard methodologies for determining the key physical properties of 2-chloro-5-(chloromethyl)thiazole.

Melting Point Determination

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the crystalline 2-chloro-5-(chloromethyl)thiazole is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for melting point analysis.

Solubility Assessment

Principle: The solubility is determined by observing the dissolution of the solute in a given solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath (for temperature control)

Procedure:

-

A known mass of 2-chloro-5-(chloromethyl)thiazole is added to a test tube.

-

A measured volume of the solvent (e.g., water, methanol, dichloromethane) is added.

-

The mixture is agitated using a vortex mixer.

-

If the solid does not dissolve, the temperature can be increased using a water bath to assess temperature-dependent solubility.

-

Observations on whether the compound is soluble, partially soluble, or insoluble are recorded.

Safety, Handling, and Storage

2-Chloro-5-(chloromethyl)thiazole is harmful if swallowed and toxic in contact with skin.[11][15][16] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[11][15][16] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[11]

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area or under a chemical fume hood.[16]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][16]

-

Recommended storage temperature is between 2-8 °C.[4][10][12]

Conclusion

The physical properties of 2-chloro-5-(chloromethyl)thiazole define its behavior in chemical reactions and its requirements for safe handling and storage. A thorough understanding of these characteristics is paramount for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

References

- 2-Chloro-5-(chloromethyl)thiazole - Quinoline. (n.d.).

- 2-Chloro-5-chloromethylthiazole 105827-91-6-Intermediates-Hailan Chem. (n.d.).

- 2-Chloro-5-chloromethylthiazole - AK Scientific, Inc. (n.d.).

- 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc. (2025-08-20).

- C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. (2025-05-28).

- 2-Chloro-5-chloromethylthiazole | 105827-91-6 - ChemicalBook. (2025-08-28).

- MSDS of 2-Chloro-5-(chloromethyl)thiazole. (2013-09-30).

- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole - ChemicalBook. (2025-08-30).

- 105827-91-6, 2-Chloro-5-(chloromethyl)thiazole Formula - ECHEMI. (n.d.).

- 2-Chloro-5-chloromethyl thiazole, 25kg at ₹ 800/kg in Betul | ID: 27311511512 - IndiaMART. (n.d.).

- 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT - Chemball. (n.d.).

- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (n.d.).

- 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem. (n.d.).

- 2-Chloro-5-chloromethylthiazole 105827-91-6 wiki - Guidechem. (n.d.).

- Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. (n.d.).

- What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? (2025-08-11).

Sources

- 1. Page loading... [guidechem.com]

- 2. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]

- 3. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 4. aksci.com [aksci.com]

- 5. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. hailan-chem.com [hailan-chem.com]

- 13. indiamart.com [indiamart.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. capotchem.cn [capotchem.cn]

- 16. chemicalbook.com [chemicalbook.com]

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This technical guide provides an in-depth analysis of 5-(chloromethyl)thiazole, a key synthetic intermediate, and its related compounds. We will dissect the principles of IUPAC nomenclature for substituted thiazoles, explore detailed synthetic methodologies with a focus on the renowned Hantzsch synthesis, and elucidate the reactivity that makes these compounds valuable building blocks. Furthermore, this guide will highlight the critical role of these thiazole derivatives in the development of therapeutic agents, offering field-proven insights for researchers, chemists, and professionals in drug development.

Decoding the Thiazole Scaffold: IUPAC Nomenclature

The systematic naming of heterocyclic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, the numbering convention is fundamental to accurately naming its derivatives.

The thiazole ring is numbered starting from the sulfur atom as position 1, proceeding towards the nitrogen atom, which occupies position 3.[4][5] This numbering scheme is crucial for unambiguously defining the location of substituents.